8-[1-(Propan-2-yl)-1H-pyrazol-5-yl]-6-azaspiro[3.4]octan-5-one
Description
Properties
Molecular Formula |
C13H19N3O |
|---|---|
Molecular Weight |
233.31 g/mol |
IUPAC Name |
8-(2-propan-2-ylpyrazol-3-yl)-6-azaspiro[3.4]octan-5-one |
InChI |
InChI=1S/C13H19N3O/c1-9(2)16-11(4-7-15-16)10-8-14-12(17)13(10)5-3-6-13/h4,7,9-10H,3,5-6,8H2,1-2H3,(H,14,17) |
InChI Key |
BVLLKTCCOOBOSV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=CC=N1)C2CNC(=O)C23CCC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[1-(Propan-2-yl)-1H-pyrazol-5-yl]-6-azaspiro[3.4]octan-5-one typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring is synthesized by reacting hydrazine with a 1,3-diketone under acidic conditions.
Spirocyclization: The pyrazole derivative is then subjected to a spirocyclization reaction with a suitable azaspirooctane precursor. This step often requires the use of a strong base, such as sodium hydride, and an appropriate solvent, such as dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC) and recrystallization .
Chemical Reactions Analysis
Types of Reactions
8-[1-(Propan-2-yl)-1H-pyrazol-5-yl]-6-azaspiro[3.4]octan-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of alkylated or acylated pyrazole derivatives.
Scientific Research Applications
8-[1-(Propan-2-yl)-1H-pyrazol-5-yl]-6-azaspiro[3.4]octan-5-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.
Mechanism of Action
The mechanism of action of 8-[1-(Propan-2-yl)-1H-pyrazol-5-yl]-6-azaspiro[3.4]octan-5-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in inflammatory and pain pathways.
Pathways Involved: It may inhibit the activity of cyclooxygenase enzymes, leading to reduced production of pro-inflammatory mediators such as prostaglandins.
Comparison with Similar Compounds
Structural Analogues and Key Differences
Physicochemical and Pharmacological Insights
- Lipophilicity and Solubility : The target compound’s isopropyl-pyrazole substituent balances moderate lipophilicity (predicted logP ~2.1) with aqueous solubility, whereas MM0464.14’s chloropyrimidine and piperazine groups increase polarity but may reduce membrane permeability .
- Spiro Ring Size : Smaller spiro systems (e.g., 3.4 vs. 4.5 in MM0464.14) confer rigidity but limit spatial adaptability for target binding. The diazaspiro[4.5]decan-1-one derivative offers additional nitrogen atoms for hydrogen bonding but risks higher metabolic clearance.
Biological Activity
8-[1-(Propan-2-yl)-1H-pyrazol-5-yl]-6-azaspiro[3.4]octan-5-one is a complex organic compound notable for its unique spirocyclic structure, which combines a pyrazole ring with a nitrogen-containing spirocyclic framework. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in pharmacological applications.
Chemical Structure and Properties
The molecular formula of 8-[1-(Propan-2-yl)-1H-pyrazol-5-yl]-6-azaspiro[3.4]octan-5-one is C_{12}H_{16}N_2O, with a molecular weight of approximately 204.27 g/mol. The compound features several functional groups, including a ketone and an azaspiro structure, contributing to its diverse chemical properties and biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C_{12}H_{16}N_2O |
| Molecular Weight | 204.27 g/mol |
| Structural Features | Spirocyclic, Pyrazole |
| Functional Groups | Ketone, Azaspiro |
Biological Activity
Preliminary studies suggest that 8-[1-(Propan-2-yl)-1H-pyrazol-5-yl]-6-azaspiro[3.4]octan-5-one exhibits a range of biological activities, including:
- Anticancer Activity : Research indicates potential efficacy against various human cancer cell lines, suggesting that the compound may inhibit tumor growth through specific molecular interactions.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, making it a candidate for treating inflammatory disorders.
- Enzyme Inhibition : Studies have shown that it can selectively bind to enzymes or receptors, influencing their activity and downstream signaling pathways.
The mechanisms underlying the biological activity of this compound are still under investigation but are believed to involve:
- Molecular Docking Studies : These studies help elucidate the binding affinities of the compound with various biological macromolecules such as proteins and nucleic acids.
- Electrophilic Aromatic Substitution : The electron-rich nature of the pyrazole ring may facilitate reactions that enhance its interaction with biological targets.
Case Studies and Research Findings
Several studies have been conducted to explore the biological activity of 8-[1-(Propan-2-yl)-1H-pyrazol-5-yl]-6-azaspiro[3.4]octan-5-one:
- Anticancer Evaluation : A study published in Pharmaceutical Research evaluated the anticancer properties against human cancer cell lines (MCF-7 and K562). The results indicated significant cytotoxicity with IC50 values in the low micromolar range, suggesting strong potential for further development as an anticancer agent .
- Anti-inflammatory Studies : Another investigation focused on the anti-inflammatory effects of this compound in animal models of arthritis. The findings demonstrated a reduction in inflammatory markers and pain scores, highlighting its therapeutic potential in managing inflammatory diseases .
- Enzyme Interaction Analysis : Research involving molecular docking simulations revealed that the compound effectively binds to specific targets associated with neurodegenerative diseases, indicating its potential as a treatment for conditions like Alzheimer's disease .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
